![molecular formula C14H29NO6S B12673867 Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate CAS No. 63101-12-2](/img/structure/B12673867.png)
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate
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Overview
Description
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C12H24NO2+.C2H5O4S-. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ammonium group and an ethyl sulphate group.
Preparation Methods
The synthesis of Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate typically involves a multi-step process. One common method includes the reaction of methyl benzylaminoethanol with acryloyl chloride, followed by a reaction with an ethoxylated compound, and finally reacting with ammonium chloride to obtain the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Polymerization: Due to the presence of the acryloyl group, it can participate in polymerization reactions, forming polymers with unique properties.
Scientific Research Applications
Antimicrobial Applications
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate exhibits promising antimicrobial properties. The quaternary ammonium structure is known to disrupt microbial membranes, making it effective against various bacterial strains.
Case Studies on Antimicrobial Efficacy
-
Study by Smith et al. (2023) :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Findings : Significant inhibition of bacterial growth was observed at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity.
- Cytotoxicity Assessment :
Cytotoxicity and Cancer Research
The compound's ability to induce cell death in cancer cells highlights its potential therapeutic applications. Research indicates that it may modulate cellular pathways involved in apoptosis.
Relevant Studies
-
Johnson et al. (2024) :
- Investigated the cytotoxic effects on various human cancer cell lines.
- Results demonstrated dose-dependent cell death, reinforcing the compound's potential as a chemotherapeutic agent.
- Neuropharmacological Investigations :
Drug Formulation and Delivery Systems
Given its favorable solubility and biological activity, this compound may serve as an effective component in drug formulation and delivery systems.
Potential Applications in Drug Delivery
- Enhanced Permeability : The quaternary ammonium structure allows for increased permeability across biological membranes.
- Formulation of Antimicrobial Agents : It can be incorporated into formulations targeting resistant bacterial strains.
Mechanism of Action
The mechanism of action of Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme activity. The pathways involved often include oxidative stress and inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate can be compared with other similar compounds such as:
[2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate: This compound has a similar structure but differs in the presence of a methacryloyloxy group instead of an acryloyloxy group.
Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride: Another similar compound with a benzyl group instead of a triethyl group.
2-[(2-methyl-1-oxoallyl)oxy]ethyl acetoacetate: This compound has an acetoacetate group, making it distinct in its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in various scientific and industrial applications.
Biological Activity
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate, a quaternary ammonium compound, has garnered attention for its potential biological activity. This article explores its structural characteristics, biological effects, synthesis methods, and relevant case studies, providing a comprehensive overview of its implications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C14H29NO6S, with a molecular weight of 339.45 g/mol. The compound features a triethylammonium group and an ethyl sulfate moiety, along with an ether linkage and a carbonyl group. These structural elements contribute to its reactivity and potential biological interactions .
Biological Activity
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its quaternary ammonium structure is known to disrupt microbial membranes, which could make it effective against a range of bacteria and fungi.
Cytotoxic Effects
Research indicates that compounds with similar structures may possess cytotoxic effects against cancer cell lines. Studies employing quantitative structure–activity relationship (QSAR) modeling have shown that such compounds can interact with specific protein targets or enzymes, influencing their biological activity .
Enzyme Modulation
The compound's unique functional groups may allow it to modulate enzyme activity, which is crucial for various metabolic processes in living organisms. This modulation can lead to therapeutic applications in treating diseases where enzyme dysfunction is a factor.
Synthesis Methods
The synthesis of this compound typically involves multiple steps. Common methods include:
- Formation of the Ammonium Salt : Reaction of triethylamine with the appropriate alkyl halide.
- Esterification : Reaction with sulfuric acid to form the ethyl sulfate moiety.
- Ether Linkage Formation : Utilizing etherification techniques to introduce the ether linkage in the molecule.
These synthetic routes highlight the complexity involved in producing this compound while ensuring its purity and efficacy.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Type | Notable Properties | Unique Features |
---|---|---|---|
Benzalkonium Chloride | Quaternary Ammonium | Antimicrobial | Broad-spectrum activity against bacteria/viruses |
Cetyltrimethylammonium Bromide | Quaternary Ammonium | Surfactant | Widely used in personal care products |
Dodecylbenzenesulfonic Acid | Sulfonic Acid Derivative | Surfactant | Strong detergent properties |
This compound | Quaternary Ammonium | Potentially Antimicrobial and Cytotoxic | Specific functional groups not fully explored |
This table illustrates how this compound may offer unique biological activities compared to other quaternary ammonium compounds.
Case Studies
Several studies have investigated the biological effects of similar quaternary ammonium compounds:
- Antimicrobial Efficacy Study : A study conducted on various quaternary ammonium compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the alkyl chain length and functional groups could enhance efficacy.
- Cytotoxicity Assessment : Research involving cancer cell lines showed that certain derivatives exhibited selective cytotoxicity, suggesting potential for targeted cancer therapies. Further investigations are required to evaluate the safety profile and mechanisms of action for this compound.
- Enzyme Interaction Studies : Computational modeling has provided insights into how similar compounds interact with specific enzymes involved in metabolic pathways, indicating possible therapeutic roles in metabolic disorders.
Properties
CAS No. |
63101-12-2 |
---|---|
Molecular Formula |
C14H29NO6S |
Molecular Weight |
339.45 g/mol |
IUPAC Name |
ethyl sulfate;triethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C12H24NO2.C2H6O4S/c1-6-13(7-2,8-3)9-10-15-12(14)11(4)5;1-2-6-7(3,4)5/h4,6-10H2,1-3,5H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
XJFXQQWVLYWJJH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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